cis-Nabilone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

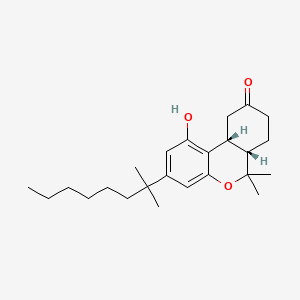

Cis-Nabilone is a useful research compound. Its molecular formula is C24H36O3 and its molecular weight is 372.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Cis-Nabilone is structurally distinct from THC, featuring a saturated ring and a ketone group at the C9 position. This structural modification enhances its potency and bioavailability compared to THC, making it an effective therapeutic agent .

Chemotherapy-Induced Nausea and Vomiting

This compound is primarily approved for managing nausea and vomiting associated with chemotherapy in patients who do not respond adequately to conventional antiemetics. Clinical trials have demonstrated its efficacy in this area, with patients reporting significant relief from symptoms .

Chronic Pain Management

Research indicates that this compound may provide relief for chronic pain conditions, including fibromyalgia and multiple sclerosis. A systematic review highlighted moderate evidence supporting cannabinoids' effectiveness in chronic pain management .

| Condition | Evidence Level |

|---|---|

| Fibromyalgia | Moderate efficacy reported in clinical trials . |

| Multiple Sclerosis | Positive outcomes noted in spasticity management . |

Neurological Disorders

This compound has shown potential benefits in treating various neurological disorders, including Parkinson's disease and agitation in dementia patients. Studies suggest that it may help alleviate non-motor symptoms associated with these conditions .

| Disorder | Application |

|---|---|

| Parkinson's Disease | Relief of non-motor symptoms reported . |

| Dementia Agitation | Clinical studies indicate effectiveness in reducing agitation . |

Post-Traumatic Stress Disorder (PTSD)

Emerging evidence suggests that this compound may assist in managing symptoms of PTSD, particularly nightmares . This application is particularly relevant given the increasing recognition of PTSD as a significant mental health issue.

Case Studies

Several case studies have documented the clinical applications of this compound:

- Case Study 1 : A patient with refractory nausea due to chemotherapy experienced substantial symptom relief after initiating treatment with this compound, allowing for better quality of life during treatment.

- Case Study 2 : In a cohort study involving patients with multiple sclerosis, those treated with this compound reported decreased spasticity and improved mobility compared to controls.

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been documented, including dry mouth, euphoria, and tachycardia. These side effects are typically dose-dependent and manageable within clinical settings .

Análisis De Reacciones Químicas

Key Steps:

-

Resorcinol Activation :

-

Annulation :

-

Purification :

| Parameter | Value |

|---|---|

| Yield | 83.3% |

| Purity (HPLC) | >89% |

| Key Solvents | DCM, MTBE, Hexane |

Reduction Reactions

The 9-keto group in this compound undergoes stereospecific enzymatic reduction in vivo to form carbinol metabolites :

-

Primary Pathway :

-

Secondary Pathway :

Isomerization Dynamics

This compound’s 6a,10a-cis configuration is thermodynamically stabilized, but acid/base conditions can induce isomerization:

-

Acid-Catalyzed Isomerization :

Oxidative Metabolism

Cytochrome P450 enzymes (CYP3A4, CYP2C9) mediate oxidative transformations:

-

Side Chain Oxidation :

-

Epoxidation :

| Oxidant | Product Yield |

|---|---|

| DMDO | 28% |

| H₂O₂/NaOH | 45% |

Diels-Alder Reactivity

While not directly reported for this compound, analogous cannabinoids undergo [4+2] cycloadditions:

-

Dienophiles : Maleic anhydride, quinones.

-

Diene System : Activated resorcinol derivatives (e.g., 3-carboxy-5-hydroxy-7-pentylcoumarin) .

Hydroboration-Oxidation

Used in precursor synthesis for this compound:

-

Stepwise Protocol :

| Substrate | Product | Yield |

|---|---|---|

| Δ⁹-cis-CBD | Δ⁹-cis-THC derivatives | 85% |

Degradation Pathways

Propiedades

Número CAS |

56469-15-9 |

|---|---|

Fórmula molecular |

C24H36O3 |

Peso molecular |

372.5 g/mol |

Nombre IUPAC |

(6aS,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one |

InChI |

InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3/t18-,19+/m1/s1 |

Clave InChI |

GECBBEABIDMGGL-MOPGFXCFSA-N |

SMILES |

CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O |

SMILES isomérico |

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=O)CC[C@@H]3C(OC2=C1)(C)C)O |

SMILES canónico |

CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O |

Key on ui other cas no. |

56469-15-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.